REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:3]=1[NH2:4].Cl[CH2:11][CH:12]1[O:16][CH2:15][CH2:14][O:13]1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[O:13]1[CH2:14][CH2:15][O:16][CH:12]1[CH2:11][NH:4][C:3]1[C:5]([CH3:9])=[CH:6][CH:7]=[CH:8][C:2]=1[CH3:1] |f:2.3.4|
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
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CC1=C(N)C(=CC=C1)C
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
ClCC1OCCO1
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
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TEMPERATURE
|
Details
|
thermometer and reflux condenser
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for a period of about 18 hours
|
Duration
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18 h
|
Type
|
FILTRATION
|
Details
|
After this time the mixture was filtered
|
Type
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DISTILLATION
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Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(OCC1)CNC1=C(C=CC=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |